molecular formula C20H18N4O3S B2498331 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421475-62-8

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2498331
CAS No.: 1421475-62-8
M. Wt: 394.45
InChI Key: GTAHMFBLISIQFV-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Detection and Imaging in Living Cells

The synthesized compound, closely related to the one , demonstrated significant potential in bioimaging. Specifically, the compound was used as a highly sensitive probe for detecting Cr3+ ions, exhibiting a quick color change from fluorescent green to colorless, along with significant fluorescence quenching. This was applied in the confocal imaging of A-549 cells, indicating the compound's utility in detecting Cr3+ in living cells, highlighting its potential in biological and medical applications (Mani et al., 2018).

Antimicrobial Activity

Various derivatives of thiazole-containing compounds, related to the target molecule, were synthesized and exhibited notable antimicrobial properties. The compounds were tested against various microbial strains, including bacteria like B. subtilis, S. aureus, E. coli, and fungi like C. albicans, and compared with reference drugs like tetracycline and nystatin. The synthesis methods, involving microwave irradiation, showed increased reaction rates and better yields, indicating a promising approach for rapid and efficient synthesis of potential antimicrobial agents (Mostafa et al., 2013).

Chemical Synthesis and Characterization

The target compound is part of a class of compounds that have been extensively synthesized and characterized for various applications. The synthesis processes often involve reactions with different reagents, leading to a variety of derivatives with potential applications in pharmaceuticals and other fields. The characterization of these compounds is thoroughly conducted through spectral data, elemental analysis, and, in some cases, X-ray crystallography, ensuring a detailed understanding of their chemical structure and properties (Dyachenko et al., 2020).

Biological Evaluations

Coumarin and thiazole derivatives, closely related to the target compound, have been synthesized and evaluated for their biological activities, including antibacterial and antioxidant properties. The synthesis often involves multi-component reactions, leading to compounds with multiple heterocyclic rings and significant biological potential. Biological evaluations of these compounds have shown promising results, indicating their potential use in therapeutic and pharmaceutical applications (Mahmoodi & Ghodsi, 2017).

Safety and Hazards

Information on safety and hazards is not readily available .

Mechanism of Action

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-15(11-28-20)7-8-21-18(25)16-10-14-5-3-4-6-17(14)27-19(16)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHMFBLISIQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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